5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol
Description
5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiol group at position 2 and an amino-linked 4-isopropylphenyl group at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
The compound is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or through nucleophilic substitution reactions involving 5-amino-1,3,4-thiadiazole-2-thiol precursors. Its structural characterization relies on techniques such as IR, $ ^1H $ NMR, and mass spectrometry .
Structure
3D Structure
Properties
IUPAC Name |
5-(4-propan-2-ylanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-7(2)8-3-5-9(6-4-8)12-10-13-14-11(15)16-10/h3-7H,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXKQGPKUYDYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-isopropylaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor in metal industries.
Mechanism of Action
The mechanism of action of 5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. For instance, its anticancer activity is attributed to its ability to interfere with the cell cycle and induce apoptosis in cancer cells. The compound’s thiol group can also form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Table 2: Comparative Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.8 | 0.12 | 189–192 (dec.) |
| 5-[2-(Methylthio)phenyl]-1,3,4-thiadiazole-2-thiol | 3.2 | 0.09 | 175–178 |
| 5-(4-Trifluoromethylphenyl)amino-1,3,4-thiadiazole-2(3H)-thione | 4.1 | 0.07 | 205–208 |
| 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol | 2.9 | 0.15 | 191–194 |
Biological Activity
5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
The compound is synthesized through the reaction of 4-isopropylaniline with thiosemicarbazide under acidic conditions, typically using ethanol as a solvent and hydrochloric acid as a catalyst. The reaction involves the formation of an intermediate hydrazone that cyclizes to yield the final thiadiazole structure.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro assays have shown that derivatives of thiadiazole can have IC50 values ranging from 0.794 µM to over 12 µM against different cancer types, indicating potent antiproliferative activity .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by interfering with the cell cycle and inhibiting specific enzymes involved in tumor growth. It can form covalent bonds with cysteine residues in proteins, leading to functional inhibition.
Structure-Activity Relationship (SAR)
The presence of the isopropylphenyl group in this compound enhances its biological activity compared to other thiadiazole derivatives. SAR studies suggest that:
- Substituents : The nature and position of substituents on the phenyl ring significantly influence the compound's cytotoxicity. For example, electron-donating groups at specific positions can enhance activity against cancer cells .
- Comparative Analysis : When compared to similar compounds like 5-amino-1,3,4-thiadiazole-2-thiol or 2-amino-5-mercapto-1,3,4-thiadiazole, the unique steric and electronic properties of this compound make it a promising candidate for further research in anticancer drug development.
Additional Biological Activities
Beyond anticancer effects, there are indications that this compound may possess antimicrobial properties:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal activities against various pathogens. The thiadiazole moiety has been linked to moderate to significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing 5-{[4-(propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with reagents like carbon disulfide or potassium thiocyanate under acidic conditions. For example:
- Step 1 : React 4-(propan-2-yl)phenyl isothiocyanate with thiosemicarbazide in ethanol to form a thiosemicarbazone intermediate.
- Step 2 : Cyclize the intermediate using concentrated sulfuric acid or POCl₃ at 80–90°C to yield the thiadiazole core .
- Alkylation : Derivatives are synthesized by reacting the thiol group with bromoalkanes or monochloroacetate in propan-2-ol under reflux .
Key Conditions :
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | H₂SO₄ (conc.), 90°C | 65–75% |
| Alkylation | Bromoalkanes, 2 h reflux | 70–85% |
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use a combination of spectral and chromatographic techniques:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., SH proton at δ 10.04 ppm in DMSO-d₆) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 305 [M+1]) validate molecular weight .
- Elemental Analysis : Match experimental vs. calculated C, H, N, S percentages (e.g., C: 47.35% observed vs. 47.28% calculated) .
Q. What purification methods are optimal for isolating thiadiazole derivatives?
- Methodological Answer :
- Recrystallization : Use methanol or water-propan-2-ol (1:1) mixtures to purify salts .
- Chromatography : TLC monitoring (silica gel, ethyl acetate/hexane) ensures reaction completion .
Q. How are inorganic/organic salts of this compound synthesized?
- Methodological Answer : React the free acid with:
- Inorganic bases : NaOH, KOH, or ZnSO₄ in water .
- Organic bases : Morpholine or piperidine in propan-2-ol, followed by solvent evaporation .
Advanced Research Questions
Q. How does molecular docking predict the biological activity of this compound?
- Methodological Answer :
- Target Selection : Dock against enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR).
- Software : Use AutoDock Vina with Lamarckian GA parameters.
- Results : Derivatives with sulfonate groups show higher binding affinity (-9.2 kcal/mol) due to electrostatic interactions .
Q. How to resolve contradictions in reported synthetic yields across studies?
- Methodological Answer :
- Variable Control : Optimize reaction time (e.g., 2–4 h for cyclization vs. 1 h in some protocols) .
- Catalyst Screening : Compare POCl₃ (90% yield) vs. H₂SO₄ (70% yield) for cyclization efficiency .
Q. What structure-activity relationships (SAR) govern its antimicrobial potency?
- Methodological Answer :
- Key Modifications :
| Substituent | Activity Trend (MIC, μg/mL) |
|---|---|
| -SH (parent compound) | 16–32 (E. coli) |
| -SO₃Na (sodium salt) | 8–16 (E. coli) |
- Mechanism : Thiol/sulfonate groups enhance membrane permeability .
Q. How to optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Solvent Choice : Replace ethanol with propan-2-ol to improve solubility of hydrophobic intermediates .
- Temperature Gradients : Use stepwise heating (60°C → 90°C) to minimize side products .
Q. What analytical methods detect degradation products under acidic/basic conditions?
- Methodological Answer :
Q. How to design biological assays for evaluating anticancer activity?
- Methodological Answer :
- Cell Lines : Use MCF-7 (breast cancer) and HeLa (cervical cancer) with MTT assays.
- IC₅₀ Determination : Compare with cisplatin controls; derivatives with IC₅₀ < 10 μM warrant further study .
Data Contradiction Analysis
Example : Conflicting yields in cyclization steps (65% vs. 90%) may arise from:
- Moisture Sensitivity : POCl₃ reactions require anhydrous conditions .
- Intermediate Stability : Thiosemicarbazone intermediates degrade if stored improperly .
Key Research Gaps
- In Vivo Toxicity : No data on pharmacokinetics or LD₅₀ in animal models.
- Synergistic Effects : Combinatorial studies with antibiotics/chemotherapeutics are lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
